3-Methoxybenzoyl cyanide

Descripción general

Descripción

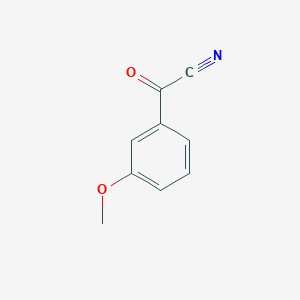

3-Methoxybenzoyl cyanide: is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl cyanide can be synthesized through various methods. One common method involves the cyanation of 3-methoxybenzoyl chloride using a cyanide source such as sodium cyanide or potassium cyanide under appropriate reaction conditions . Another method involves the use of electrophilic cyanide-transfer reagents under transition metal-free conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-toxic cyanation agents to ensure safety and minimize environmental impact . The process typically includes the use of metal cyanides, ketone cyanohydrins, or trimethylsilyl cyanide as cyanide sources .

Análisis De Reacciones Químicas

Photo-induced [4+2] Cycloaddition Reactions

Under UV irradiation, 3-methoxybenzoyl cyanide participates in cycloaddition reactions with electron-deficient dienophiles. This reactivity is attributed to photoenolization, generating a reactive dienol intermediate that engages in hetero-Diels-Alder reactions.

Key findings :

-

Irradiation in acetonitrile leads to dimerization or cross-cycloadduct formation with other acyl cyanides (e.g., benzoyl cyanide) .

-

Example : Reaction with 2-methoxy-4-methylbenzoyl cyanide yields a tricyclic adduct in 95% yield .

| Cycloadduct Formed | Reaction Conditions | Yield (%) |

|---|---|---|

| 3,4-Dihydro-3-cyano-8-methoxy-3-phenyl-1H-2-benzopyran-1-one | Acetonitrile, UV, 6 h | 88 |

| 3,4-Dihydro-3-cyano-8-methoxy-3-(2-methoxy-4-methylphenyl)-1H-2-benzopyran-1-one | Acetonitrile, UV, 6 h | 95 |

Mechanism :

-

Photoexcitation generates a dienol intermediate via keto-enol tautomerism.

-

Electrocyclic ring closure forms a benzocyclobutenone intermediate.

-

Subsequent [4+2] cycloaddition with a dienophile produces fused bicyclic products .

Palladium-Catalyzed Cyanation

This compound derivatives are synthesized via Pd-catalyzed cyanation of aryl halides using hydrogen cyanide (HCN) generated ex situ.

-

Catalyst : Pd(dba)₂ with P(tBu)₃ ligand.

-

Base : KOAc (3.0 equiv.).

-

Solvent : Dioxane/water (1:1).

-

HCN source : KCN + AcOH in ethylene glycol.

| Entry | Ligand | Base | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | P(tBu)₃ | KOAc | 82 | 90 |

| 2 | XPhos | KOAc | 60 | – |

| 3 | DPPF | KOAc | 0 | – |

Key observations :

-

P(tBu)₃ outperforms bidentate ligands (e.g., DPPF) due to enhanced steric protection of the Pd center .

-

Weak bases (e.g., KOAc) minimize off-cycle palladium cyanide complexes .

Nucleophilic Substitution Reactions

The nitrile group in this compound undergoes nucleophilic substitution under controlled conditions:

Examples :

-

Reduction : LiAlH₄ reduces the nitrile to a primary amine (e.g., 3-methoxybenzylamine) .

-

Oxidation : KMnO₄ oxidizes the nitrile to 3-methoxybenzoic acid .

Mechanistic pathways :

-

Sₙ2 : Primary substrates proceed via a bimolecular transition state.

Thermal Decomposition Pathways

At elevated temperatures (>150°C), this compound decomposes via:

-

Cyanide elimination : Releases HCN, forming 3-methoxybenzaldehyde.

Stability Note :

Comparative Reactivity in Solvents

Reaction outcomes vary significantly with solvent polarity:

| Solvent | Reaction Type | Product Yield (%) |

|---|---|---|

| Acetonitrile | Cycloaddition | 95 |

| THF | Pd-catalyzed cyanation | 77 |

| Toluene | Pd-catalyzed cyanation | 61 |

Polar aprotic solvents (e.g., acetonitrile) enhance cycloaddition efficiency by stabilizing polar intermediates .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Overview

3-Methoxybenzoyl cyanide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic addition reactions makes it valuable for developing drugs targeting neurological disorders and other medical conditions.

Case Study: Neurological Agents

Research indicates that derivatives of this compound have been synthesized to create potential treatments for conditions such as Alzheimer's disease. The compound's structure allows for modifications that enhance the efficacy and selectivity of these agents.

| Compound | Target Condition | Synthesis Method |

|---|---|---|

| This compound derivative | Alzheimer's disease | Nucleophilic substitution |

| Another derivative | Parkinson's disease | Cyclization reactions |

Organic Synthesis

Overview

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity facilitates various reactions, including condensation and cyclization.

Applications in Research

Researchers leverage this compound to create novel compounds with specific properties, which can be further explored for their biological activities.

| Reaction Type | Product Type | Significance |

|---|---|---|

| Condensation | Aryl ketones | Potential drug candidates |

| Cyclization | Heterocyclic compounds | Diverse biological activities |

Material Science

Overview

this compound is explored in material science for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve durability and performance.

Research Insights

Studies have shown that adding this compound to polymer formulations can result in materials with better thermal stability and mechanical strength.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymer composites | Thermal stability | Aerospace and automotive |

| Coatings | Mechanical strength | Protective coatings |

Analytical Chemistry

Overview

In analytical chemistry, this compound is used as a standard for calibrating instruments. Its consistent properties make it suitable for ensuring accurate measurements in chemical analyses.

Application Example

It has been employed in chromatographic techniques to quantify various analytes in complex mixtures, proving essential for quality control in pharmaceutical manufacturing.

| Technique Used | Application Area | Importance |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical analysis | Quality assurance |

| Gas Chromatography (GC) | Environmental monitoring | Pollutant detection |

Mecanismo De Acción

The mechanism of action of 3-Methoxybenzoyl cyanide involves its ability to act as a cyanating agent, introducing the cyanide group into other molecules. This process typically involves the cleavage of the X–CN bond and the transfer of the cyanide group to the acceptor molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

- 3-Methoxybenzonitrile

- 3-Methoxybenzaldehyde

- 3-Methoxybenzoic acid

Comparison: 3-Methoxybenzoyl cyanide is unique due to its cyanide group, which allows it to participate in cyanation reactions that other similar compounds, such as 3-Methoxybenzonitrile, 3-Methoxybenzaldehyde, and 3-Methoxybenzoic acid, cannot . This makes it a valuable compound in organic synthesis and various research applications .

Actividad Biológica

3-Methoxybenzoyl cyanide (CAS Number: 23194-66-3) is a compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, toxicological profile, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by its cyanide moiety, which contributes to its biological activity. The compound acts primarily as a cyanating agent , facilitating the introduction of cyanide groups into other molecules. This mechanism involves the cleavage of the X–CN bond, allowing for the transfer of the cyanide group to acceptor molecules, which can lead to significant biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| Boiling Point | 305 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research into the biological activity of this compound indicates that it may have several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing cyanide moieties can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, potentially influencing metabolic pathways and enzyme kinetics.

- Cytotoxicity : Due to its cyanide content, this compound may exhibit cytotoxic effects in certain concentrations. Case studies indicate that exposure to cyanogenic compounds can lead to severe physiological responses, including respiratory failure and metabolic dysfunctions .

Toxicological Profile

The toxicity of cyanides, including this compound, is a critical aspect of its biological activity. Cyanides are known mitochondrial poisons that inhibit cytochrome c oxidase in the electron transport chain, leading to cellular hypoxia and energy depletion .

Case Studies

- Occupational Exposure : A study reported incidents of fatal cyanide poisoning among workers in an electroplating facility. Symptoms included respiratory distress and rapid onset of asphyxia due to high concentrations of hydrogen cyanide released during operations .

- Animal Models : Research involving rat models demonstrated that exposure to cyanogenic compounds resulted in significant mortality rates within hours. The study highlighted the role of antidotes such as methionine in mitigating toxicity by forming less harmful compounds .

Research Findings

Recent studies have utilized in silico methods to predict the toxicological effects and biological activities of this compound and related compounds. These methods include:

- Molecular Docking : Identifying binding affinities with various biological targets.

- ADMET Analysis : Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to assess potential risks associated with the compound .

Table 2: Summary of Biological Activities and Toxicity Findings

Propiedades

IUPAC Name |

3-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLCTVJWFATQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494332 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-66-3 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.